![molecular formula C19H16FN5OS B2996426 N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1013808-11-1](/img/structure/B2996426.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
“N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide” is a compound with the molecular formula C22H16FN3O3S . It has a molecular weight of 421.4 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing two heteroatoms (nitrogen and sulfur) . The compound also contains a pyrazole ring and a carboxamide group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 421.4 g/mol . It has a topological polar surface area of 92.8 Ų and a complexity of 614 . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 4 rotatable bonds .Scientific Research Applications
Analgesic and Anti-Inflammatory Effects
Thiazole derivatives have demonstrated analgesic and anti-inflammatory activities . Researchers have studied their effects on pain relief and inflammation reduction. Further investigations into this compound’s specific mechanisms and potential applications in pain management are warranted.
Antiviral Potential
Given the importance of antiviral drugs, exploring the antiviral activity of this compound is relevant. Thiazole derivatives have been investigated for their anti-HIV activity . Further studies could reveal its effectiveness against other viruses.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown promise as antitumor agents . Researchers have explored their cytotoxic effects on various cancer cell lines. Assessing this compound’s impact on tumor growth and cell viability is essential.
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is mediated chiefly through the suppression of the cyclooxygenase (COX) enzymes .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the COX enzymes, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-12-9-16(24(2)23-12)18(26)25(11-14-5-3-4-8-21-14)19-22-15-7-6-13(20)10-17(15)27-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDQJLCGMWGACE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide |
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